Product packaging for Mal-PEG2-Val-Cit-PABA(Cat. No.:)

Mal-PEG2-Val-Cit-PABA

Cat. No.: B12422330
M. Wt: 590.6 g/mol
InChI Key: HTNGHIKQRXTBSP-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Molecular Linker Technologies in Bioconjugation

The journey of linker technology in bioconjugation has been one of continuous refinement and innovation, driven by the need to overcome the challenges faced by early-generation targeted therapies. abzena.com Initial forays into antibody-drug conjugates were hampered by unstable linkers, which led to premature drug release and significant off-target toxicity. abzena.com This spurred the development of more robust and sophisticated linker systems.

The evolution can be broadly categorized into two main classes: non-cleavable and cleavable linkers. nih.govabzena.com Non-cleavable linkers rely on the complete degradation of the antibody-drug conjugate within the lysosome to release the payload, which remains attached to the linker and a residual amino acid from the antibody. mdpi.com While offering high plasma stability, this approach can sometimes result in a less potent active metabolite. unirioja.es

The advent of cleavable linkers marked a significant advancement, allowing for more precise control over drug release. nih.gov Early cleavable linkers included acid-labile linkers, such as hydrazones, designed to break apart in the acidic environment of endosomes and lysosomes. axispharm.com However, these often exhibited suboptimal stability in circulation. Another approach utilized disulfide-based linkers, which are cleaved in the reducing environment inside the cell, where concentrations of glutathione (B108866) are significantly higher than in the bloodstream. rsc.orgnjbio.com

The development of enzyme-cleavable linkers represented a major leap forward. These linkers incorporate peptide sequences that are specifically recognized and cleaved by enzymes, such as cathepsins, which are highly active within the lysosomes of tumor cells. escholarship.org This strategy offers a superior balance of high plasma stability and efficient, targeted intracellular drug release. iris-biotech.de The refinement of these enzymatically cleavable linkers, including the optimization of peptide sequences and the incorporation of self-immolative spacers, continues to push the boundaries of targeted therapy. iris-biotech.de

Rationale for Cleavable Linkers in Prodrug and Conjugate Design

The fundamental rationale for employing cleavable linkers in prodrug and antibody-drug conjugate design is to create a therapeutic agent that remains stable and inert in the systemic circulation but becomes activated at the desired site of action. rsc.org This "on-demand" activation is crucial for enhancing the therapeutic index of potent drugs, which would otherwise cause unacceptable toxicity to healthy tissues. nih.gov

Key advantages of using cleavable linkers include:

Enhanced Plasma Stability: A well-designed cleavable linker ensures that the potent payload remains securely attached to the targeting antibody during its transit through the bloodstream, preventing premature release and associated off-target effects. iris-biotech.de

Targeted Payload Release: Cleavable linkers are engineered to be sensitive to specific triggers within the target cell's microenvironment, such as low pH or the presence of specific enzymes. njbio.comescholarship.org This ensures that the drug is released in high concentrations precisely where it is needed.

Improved Therapeutic Window: By minimizing systemic toxicity and maximizing on-target efficacy, cleavable linkers contribute to a wider therapeutic window, allowing for the administration of more potent drugs at effective concentrations. sygnaturediscovery.com

The design of these linkers is a multi-faceted challenge, requiring a delicate balance between stability in circulation and susceptibility to cleavage at the target site.

Overview of Mal-PEG2-Val-Cit-PABA within the Landscape of Enzymatically Cleavable Linkers

The Valine-Citrulline (Val-Cit) dipeptide sequence is the core of the cleavable mechanism. genemedi.net This specific dipeptide is recognized and efficiently cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. escholarship.orgtcichemicals.com The Val-Cit linker has demonstrated high stability in human plasma, making it an ideal candidate for targeted drug delivery. iris-biotech.degenemedi.net In fact, the Val-Cit dipeptide is the most commonly used cleavable linker in ADCs, with numerous molecules in clinical development. mdpi.comgenemedi.net

The p-aminobenzyl alcohol (PABA) component acts as a self-immolative spacer. iris-biotech.de Following the enzymatic cleavage of the Val-Cit dipeptide, the PABA moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its unmodified, active form. nih.goviris-biotech.de This self-immolative feature is critical as it ensures that the cleavage event is not sterically hindered by the payload and that the released drug is fully active.

The Maleimide (B117702) (Mal) group provides the means for conjugating the linker to the antibody. glpbio.com It is a reactive functional group that specifically and covalently binds to free thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds. nih.govglpbio.com

The PEG2 unit is a short polyethylene (B3416737) glycol spacer. glpbio.com The inclusion of this hydrophilic spacer can improve the solubility and stability of the drug-linker conjugate and the final ADC, potentially reducing aggregation and improving the pharmacokinetic properties of the molecule. sygnaturediscovery.comglpbio.com

In the broader context of enzymatically cleavable linkers, this compound represents a well-established and highly effective system. medchemexpress.comlucerna-chem.ch Its design thoughtfully addresses the critical requirements for a successful ADC linker: stability in circulation, specific and efficient cleavage at the target site, and a mechanism for releasing the payload in its active form. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N6O9 B12422330 Mal-PEG2-Val-Cit-PABA

Properties

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1

InChI Key

HTNGHIKQRXTBSP-REWPJTCUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

Architectural Design Principles of Mal Peg2 Val Cit Paba

Functional Domain Deconstruction: Role of Each Constituent Moiety

Maleimide (B117702) Moiety: Mechanism of Bioconjugation

The maleimide group serves as the primary point of attachment to the antibody. nih.govcreative-biolabs.com This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues within proteins. creative-biolabs.comvectorlabs.com The bioconjugation occurs via a Michael addition reaction, where the thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. nih.govvectorlabs.com This results in the formation of a stable thioether bond, securely linking the entire linker-payload complex to the antibody. vectorlabs.com

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, which is advantageous for bioconjugation reactions conducted under physiological conditions. vectorlabs.com At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific reactions. vectorlabs.com

Table 1: Properties of the Maleimide Moiety
PropertyDescriptionSignificance in Mal-PEG2-Val-Cit-PABA
Reaction MechanismMichael AdditionForms a stable covalent bond with cysteine residues on the antibody. vectorlabs.com
Reactive PartnerSulfhydryl (thiol) groups of cysteine residuesEnables site-specific conjugation to antibodies. creative-biolabs.com
Optimal pH6.5 - 7.5Allows for efficient conjugation under physiological conditions while maintaining selectivity. vectorlabs.com
Bond FormedThioether bondProvides a stable linkage between the antibody and the linker-drug conjugate. vectorlabs.com

Polyethylene (B3416737) Glycol (PEG2) Spacer: Influence on Conjugate Hydrophilicity and Pharmacokinetic Modulation

Incorporated into the linker is a short, discrete polyethylene glycol (PEG) unit, specifically a diethylene glycol (PEG2) spacer. glpbio.cominvivochem.com PEG is a hydrophilic polymer known for its ability to modify the physicochemical properties of conjugated molecules. nih.govadcreview.com The inclusion of the PEG2 spacer serves several critical functions:

Pharmacokinetic Modulation : PEGylation, the process of attaching PEG chains, is well-documented to improve the pharmacokinetic profile of therapeutic agents. nih.govtandfonline.comcreativepegworks.com It can increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life. nih.gov

Reduced Immunogenicity : The PEG spacer can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC. nih.gov

Table 2: Influence of the PEG2 Spacer
ParameterEffect of PEG2 SpacerRationale
HydrophilicityIncreasedPEG is a water-soluble polymer that imparts its hydrophilic character to the conjugate. adcreview.com
PharmacokineticsImprovedCan lead to a longer circulation half-life by reducing renal clearance. nih.gov
AggregationReducedHelps to mitigate the hydrophobicity of the payload, thereby preventing aggregation. nih.govresearchgate.net
ImmunogenicityPotentially ReducedCan provide steric hindrance, masking the conjugate from immune recognition. nih.gov

Valine-Citrulline (Val-Cit) Dipeptide Sequence: Enzymatic Recognition Substrate

The valine-citrulline (Val-Cit) dipeptide is a key component that confers conditional stability to the linker. This specific amino acid sequence is designed to be a substrate for lysosomal proteases, particularly cathepsin B. broadpharm.com Cathepsin B is an enzyme that is often overexpressed in the lysosomes of tumor cells. researchgate.net

The Val-Cit linker remains stable in the systemic circulation, preventing premature release of the cytotoxic payload. However, upon internalization of the ADC into a target cancer cell and its trafficking to the lysosome, the high concentration of cathepsin B leads to the enzymatic cleavage of the peptide bond between citrulline and the subsequent PABA unit. tcichemicals.com This enzymatic cleavage is the trigger for the subsequent drug release mechanism. The selection of the Val-Cit dipeptide is based on its high susceptibility to cleavage by cathepsin B and its relative stability in plasma. iris-biotech.de

para-Aminobenzyl Alcohol (PABA) Self-Immolative Unit: Triggered Payload Release Mechanism

Following the enzymatic cleavage of the Val-Cit dipeptide, the para-aminobenzyl alcohol (PABA) moiety acts as a self-immolative spacer. nih.govgenemedi.net The cleavage by cathepsin B exposes a free amine on the PABA unit. This initiates a cascade of spontaneous electronic rearrangements within the PABA molecule. nih.govrsc.org

This electronic cascade involves a 1,6-elimination reaction, leading to the fragmentation of the PABA spacer. iris-biotech.deiris-biotech.de The fragmentation results in the release of the attached payload in its active, unmodified form, along with the formation of byproducts such as carbon dioxide and p-azaquinone methide. genemedi.net This self-immolative mechanism is crucial as it ensures a rapid and efficient release of the drug at the target site without leaving a portion of the linker attached, which could potentially hinder its activity.

Terminal Leaving Group (e.g., PNP, -OH): Reactivity and Conjugation Point

The terminal end of the this compound linker is often functionalized with a leaving group, such as para-nitrophenyl (B135317) (PNP) or a hydroxyl (-OH) group. glpbio.combroadpharm.com This functional group serves as the reactive site for the conjugation of the cytotoxic payload.

PNP (para-nitrophenyl) group : This is a highly activated leaving group. broadpharm.com It facilitates the reaction with nucleophilic groups on the drug molecule, such as amines or hydroxyls, to form a stable carbamate (B1207046) or carbonate linkage, respectively. glpbio.comaxispharm.com

-OH (hydroxyl) group : This can be used for conjugation through various chemical reactions, often requiring activation, to link the payload.

The choice of the terminal leaving group depends on the specific chemistry of the payload to be attached and the desired bond stability.

Design Considerations for Controlled Release and Stability

The architectural design of this compound reflects a delicate balance between stability in the systemic circulation and efficient, triggered release within the target cell. rsc.org Several key considerations underpin the design of this and similar ADC linkers:

Plasma Stability : The linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload. Premature release can lead to off-target toxicity and a reduced therapeutic index. The stability of the maleimide-cysteine linkage and the Val-Cit dipeptide in plasma is therefore critical. nih.gov

Efficient Intracellular Cleavage : Once the ADC is internalized into the target cell, the linker must be efficiently cleaved to release the payload. nih.gov The choice of the Val-Cit dipeptide is specifically to leverage the high activity of lysosomal proteases like cathepsin B in tumor cells for this purpose.

Controlled Release Kinetics : The rate of drug release can significantly impact the efficacy of the ADC. The enzymatic cleavage of the Val-Cit linker and the subsequent self-immolation of the PABA spacer are designed to provide a rapid and controlled release of the drug inside the cell. iris-biotech.de

Modularity and Versatility : The multi-component nature of the this compound linker allows for modularity. Each component can potentially be modified to fine-tune the properties of the ADC, such as solubility, stability, and release kinetics, for different antibody-payload combinations. rsc.org

Structural Modulations and Analogues of the Val-Cit-PABA Scaffold

Researchers have explored a variety of dipeptide and even tripeptide sequences to replace the original Val-Cit motif. mdpi.com These substitutions aim to modulate the linker's susceptibility to cleavage by specific lysosomal proteases like Cathepsin B, which is often overexpressed in tumor cells. wpi.edu For instance, the Val-Ala dipeptide has been investigated as an alternative, demonstrating improved hydrophilicity and stability in certain contexts. nih.govcreative-biolabs.com Studies have shown that ADCs utilizing a Val-Ala linker can exhibit less aggregation, particularly with high drug-to-antibody ratios (DAR), as compared to their Val-Cit counterparts. creative-biolabs.comgenemedi.net

Another approach involves the introduction of novel amino acid analogues or peptidomimetics. The cyclobutane-1,1-dicarboxamide (B1604724) (cBu) has been used to create a cBu-Cit linker that shows a greater dependency on Cathepsin B for cleavage, potentially reducing off-target toxicity. nih.gov Furthermore, the addition of a third amino acid, such as in the glutamic acid-valine-citrulline (EVCit) sequence, has been shown to confer exceptional stability in both mouse and human plasma while maintaining efficient cleavage by cathepsins. nih.gov This modification can lead to superior in vivo stability and antitumor efficacy. nih.gov

Modifications to the p-aminobenzyl carbamate (PABA) self-immolative spacer have also been a key area of investigation. The inherent hydrophobicity of the PABA moiety can contribute to ADC aggregation and limit the achievable DAR. adcreview.comchemexpress.com To address this, researchers have developed "exo-linkers" where the cleavable peptide unit is repositioned. This novel design brings the payload closer to the antibody, enhancing hydrophilicity and providing a shielding effect that improves stability. chemexpress.com Additionally, substitutions on the benzene (B151609) ring of the PABA group, such as the development of a meta-amide p-aminobenzyl carbamate (MA-PABC), have been shown to dramatically improve stability in mouse serum without compromising the desired proteolytic cleavage. nih.gov

These structural modulations are critical for overcoming challenges such as premature payload release and instability in preclinical mouse models, which can be caused by enzymes like carboxylesterase 1C (Ces1C). nih.gov The development of analogues that are resistant to such enzymes is crucial for the accurate preclinical evaluation of ADCs. mdpi.com

The table below summarizes key structural modifications of the Val-Cit-PABA scaffold and their reported impact.

Modification Scaffold Component Modified Reported Impact References
Val-AlaDipeptide SequenceImproved hydrophilicity and stability; less aggregation at high DAR. nih.govcreative-biolabs.comgenemedi.net
cBu-CitDipeptide SequenceIncreased dependence on Cathepsin B for cleavage. nih.gov
Glu-Val-Cit (EVCit)Peptide Sequence (Tripeptide)Enhanced stability in mouse and human plasma; improved in vivo antitumor efficacy. nih.gov
MA-PABCPABA SpacerDramatically improved stability in mouse serum without affecting proteolytic cleavage. nih.gov
Exo-LinkerPABA Spacer and Peptide PositionIncreased hydrophilicity, reduced aggregation, and enhanced plasma stability. adcreview.comchemexpress.com

Synthetic Methodologies for Mal Peg2 Val Cit Paba and Its Derivatives

Chemical Synthesis Pathways for the Peptide-PABA Core

The synthesis of the Val-Cit-PABA core is a critical phase that establishes the enzymatically cleavable and self-immolative properties of the linker. nih.gov The primary goal is the creation of the Val-Cit dipeptide and its subsequent conjugation to the PABA spacer.

The synthesis typically begins with commercially available, suitably protected amino acid precursors, such as Fmoc-Val-OH and Fmoc-Cit-OH. nih.gov The valine-citrulline dipeptide linkage is formed using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. A key challenge in dipeptide synthesis is preventing the racemization of the chiral center of the C-terminal amino acid during the coupling reaction. nih.gov

Two common synthetic routes are employed:

Sequential Dipeptide Formation and PABA Coupling: This approach involves first synthesizing the protected dipeptide, Fmoc-Val-Cit-OH. This is achieved by activating the carboxyl group of Fmoc-Val-OH and reacting it with the amino group of a protected citrulline derivative. After the dipeptide is formed and purified, its C-terminal carboxyl group is activated and coupled to the amino group of a PABA derivative, typically p-aminobenzyl alcohol. nih.gov

Sequential PABA Coupling and Dipeptide Formation: An alternative strategy involves first coupling a protected citrulline (e.g., Fmoc-Cit-OH) to p-aminobenzyl alcohol. nih.gov Following this, the Fmoc protecting group on citrulline is removed, and the resulting free amine is coupled with an activated, protected valine derivative (e.g., Fmoc-Val-OSu). This route can offer improved yields and minimize side reactions. nih.gov

The formation of the amide (peptide) bonds is facilitated by a variety of coupling reagents. The choice of reagent is critical for achieving high yield and minimizing epimerization. nih.govbachem.com

Table 1: Common Coupling Reagents in Peptide Synthesis

Coupling Reagent Full Name Additive/Base Key Characteristics
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) DIPEA Highly efficient, low racemization, often used for difficult couplings. nih.gov
EEDQ N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline None Can be used for amide bond formation but may result in lower yields and side products. nih.gov
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole HOBt A classic and cost-effective method; HOBt is added to suppress racemization. peptide.comamericanpeptidesociety.org

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | Effective phosphonium-based reagent for stable amide bond formation. |

The resulting product of this stage is typically a protected form of the peptide-PABA core, such as Fmoc-Val-Cit-PABA-OH or Boc-Val-Cit-PABA-OH. abmole.com

Integration of the PEGylated Maleimide (B117702) Moiety

The integration of the maleimide group and the PEG spacer introduces the antibody-reactive functional group and enhances the linker's hydrophilicity. bachem.comveranova.com This process involves coupling a pre-formed Maleimide-PEG2-acid derivative to the N-terminus of the Val-Cit-PABA core.

The synthesis of the Maleimide-PEG2-acid moiety generally proceeds as follows:

A bifunctional PEG2 derivative with terminal amine and carboxyl groups is used as the starting material. The carboxyl group is typically protected.

The free amine of the PEG2 spacer is reacted with a maleimide-functionalizing reagent, such as maleic anhydride, followed by cyclization to form the maleimide ring. google.com

The protecting group on the carboxyl end of the PEG2 spacer is then removed to yield Maleimide-PEG2-acid.

Once the Maleimide-PEG2-acid is prepared, it is coupled to the Val-Cit-PABA core. This requires the removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the valine residue of the peptide-PABA core to expose the free amine. abmole.com The carboxylic acid of the Maleimide-PEG2 moiety is then activated, often as an N-hydroxysuccinimide (NHS) ester, and reacted with the free amine of the valine to form a stable amide bond. nih.govacs.org The maleimide group itself is reactive toward thiols, so care must be taken to avoid unintended reactions during synthesis. nih.gov

Strategies for Terminal Functionalization and Activation

For the linker to be conjugated to a cytotoxic payload, its terminal functional group—the hydroxyl group on the PABA moiety—must be activated. nih.gov This activation transforms the hydroxyl into a reactive site that can readily couple with a nucleophilic functional group (commonly an amine or hydroxyl) on the drug molecule.

A prevalent strategy for activation is the conversion of the PABA's benzylic alcohol into a highly reactive carbonate ester. broadpharm.com The p-nitrophenyl (PNP) carbonate is a widely used activated form. glpbio.commedchemexpress.com The PNP group is an excellent leaving group, facilitating an efficient reaction with the payload to form a stable carbamate (B1207046) linkage. broadpharm.com

Table 2: Examples of Activating Groups for Linker-Payload Conjugation

Activating Group Reagent Used for Activation Resulting Linkage with Payload (e.g., with R-NH₂)
p-Nitrophenyl (PNP) Carbonate p-Nitrophenyl chloroformate Carbamate
N-Hydroxysuccinimidyl (NHS) Carbonate Disuccinimidyl carbonate (DSC) Carbamate

| Pentafluorophenyl (PFP) Ester | Pentafluorophenyl chloroformate | Carbamate |

The final activated product, often Mal-PEG2-Val-Cit-PABA-PNP, is a complete linker ready for conjugation with a chosen cytotoxic drug. broadpharm.com

Purification and Characterization Techniques Relevant to Linker Synthesis

Rigorous purification and characterization at each step of the synthesis are essential to ensure the final linker's identity, purity, and functionality. Given the complexity of the molecule, a combination of chromatographic and spectroscopic techniques is employed. nih.govsterlingpharmasolutions.com

Purification Techniques:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying the linker and its intermediates. americanpeptidesociety.orgbachem.com Separation is based on the hydrophobicity of the molecules, allowing for the removal of unreacted starting materials, reagents, and side products. waters.com

Flash Chromatography: Often used for intermediate purification steps where high resolution is not strictly necessary. americanpeptidesociety.org

Solid-Phase Extraction (SPE): Used for sample desalting, concentration, and removal of bulk impurities before final purification by HPLC. sterlingpharmasolutions.com

Characterization Techniques:

Mass Spectrometry (MS): Essential for confirming the molecular weight of intermediates and the final product. Electrospray ionization (ESI) is commonly used to generate ions for analysis. acs.orgnih.gov High-resolution mass spectrometry provides exact mass data, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Specific proton signals, such as those from the maleimide double bond (typically around 6.7 ppm), aromatic rings of PABA, and characteristic amino acid protons, are used to verify the successful assembly of the linker. google.com

Analytical HPLC: Used to determine the purity of the synthesized linker. A high-purity product will typically show a single major peak in the chromatogram. wuxibiologics.com

Table 3: Summary of Analytical Techniques for Linker Characterization

Technique Purpose Information Obtained
RP-HPLC Purity assessment and purification. Retention time, purity level (%), separation of impurities.
Mass Spectrometry (MS) Molecular weight confirmation. Molecular mass of the compound, confirmation of elemental composition (HRMS).

| NMR Spectroscopy | Structural elucidation. | Chemical structure, presence of functional groups, stereochemistry. |

Through the systematic application of these synthetic, purification, and characterization methodologies, the complex this compound linker is produced with the high degree of purity and structural integrity required for its role in advanced antibody-drug conjugates.

Enzymatic and Intracellular Cleavage Mechanisms of Mal Peg2 Val Cit Paba

Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide Bond

The principal mechanism initiating payload release from the Mal-PEG2-Val-Cit-PABA linker is the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide. This reaction is primarily mediated by Cathepsin B, a cysteine protease predominantly located in the lysosomes of cells. tcichemicals.com Cathepsin B expression is significantly elevated in a variety of tumor types, making it a prime target for ADC linker design.

Once an ADC is internalized by a target cancer cell via receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway. encyclopedia.pub The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity. The enzyme recognizes the Val-Cit sequence and specifically hydrolyzes the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABA) spacer. tcichemicals.comencyclopedia.pub The Val-Cit dipeptide was selected for its high stability in plasma combined with its efficient cleavage by Cathepsin B, ensuring that the ADC remains intact and inactive in the bloodstream, minimizing off-target toxicity.

Contribution of Other Lysosomal Proteases (e.g., Cathepsin S, L, F) to Linker Degradation

While Cathepsin B is the key enzyme, it is not solely responsible for the cleavage of the Val-Cit linker. Other lysosomal cysteine proteases, including Cathepsin S, Cathepsin L, and Cathepsin F, have been shown to contribute to the degradation process. encyclopedia.pubnih.gov Gene knockout studies have confirmed that these cathepsins are also involved in the cleavage mechanism, indicating a degree of redundancy in the lysosomal processing of the linker. encyclopedia.pubnih.gov

The Val-Cit linker exhibits sensitivity to a variety of cathepsins, which could potentially lead to off-target toxicity if these enzymes are active outside the target cell's lysosome. nih.gov However, the primary activity is confined to the lysosomal compartment. The relative contribution of each protease can vary between different cancer cell types, depending on their specific gene expression profiles. encyclopedia.pubnih.gov Although other enzymes can cleave the bond, the Val-Cit sequence is considered an optimal substrate for Cathepsin B.

Mechanistic Elucidation of PABA Self-Immolation and Payload Liberation

Following the enzymatic cleavage of the Val-Cit peptide bond by cathepsins, the PABA spacer, which connects the dipeptide to the cytotoxic drug, undergoes a rapid, spontaneous self-immolation process. nih.gov This step is critical as it ensures the release of the payload in its original, unmodified, and fully active form. encyclopedia.pubnih.gov

The cleavage event exposes an amino group on the PABA spacer. This triggers a spontaneous 1,6-elimination reaction, an electronic cascade mechanism. nih.govmdpi.comresearchgate.net The aniline (B41778) metabolite formed is unstable and rapidly converts to an intermediate aza-quinone-methide, leading to the release of carbon dioxide and the active payload. mdpi.comresearchgate.net This self-immolative feature is advantageous because it is an intramolecular, non-enzymatic reaction, ensuring a consistent and efficient drug release once the initial enzymatic cleavage has occurred. nih.gov

Factors Influencing Cleavage Kinetics and Specificity In Vitro

The rate and specificity of the this compound linker cleavage are influenced by several key factors in an in vitro setting. Understanding these parameters is crucial for the preclinical evaluation of ADCs.

Enzyme Specificity and Concentration : Cathepsin B is the most efficient enzyme for Val-Cit cleavage. In comparative assays, the Val-Ala dipeptide was cleaved at half the rate of the Val-Cit linker by Cathepsin B. cam.ac.uk The concentration of the active enzyme directly correlates with the rate of cleavage.

pH : Lysosomal proteases like Cathepsin B have an optimal pH range that is acidic, typically between pH 4.5 and 5.5, mirroring the lysosomal environment. The enzyme's activity is significantly lower at the neutral pH of blood, which helps maintain linker stability in circulation.

Temperature : Enzymatic reactions are temperature-dependent, with optimal rates for human enzymes typically occurring around 37°C.

Substrate Structure : The structure of the entire linker-payload construct can influence enzyme access and cleavage kinetics. Steric hindrance from a bulky payload can inhibit cathepsin binding, which is why the PABA spacer is crucial for facilitating efficient enzyme access. encyclopedia.pubnih.gov

Presence of Inhibitors : Specific inhibitors of cysteine proteases can block the cleavage of the Val-Cit bond, confirming the enzymatic dependency of the reaction. nih.gov

The following table summarizes the relative cleavage rates of different dipeptide linkers by Cathepsin B.

Dipeptide LinkerRelative Cleavage Rate (Half-life in minutes)
Phe-Lys8
Val-Cit240
Val-Ala~480

Data compiled from a comparative study of doxorubicin (B1662922) release. iris-biotech.de

Comparative Analysis of Cleavage Profiles Across Different Cellular Environments

The efficacy of an ADC utilizing the this compound linker is highly dependent on the cellular environment of the target cancer cell. The intracellular cleavage profile is primarily dictated by the expression levels of lysosomal proteases.

Different cancer cell lines exhibit significant variability in their expression of Cathepsin B and other cathepsins. This directly impacts the rate and extent of payload release and, consequently, the cytotoxic potency of the ADC. For instance, tumor cells with high levels of Cathepsin B will process the linker more efficiently, leading to a more potent therapeutic effect. Conversely, tumors with low cathepsin expression may be less sensitive to ADCs with this type of linker.

Studies have shown that linker stability and cleavage can also be affected by enzymes present in the circulation of different species, which is a critical consideration for preclinical modeling. The Val-Cit linker is notably less stable in mouse plasma compared to human plasma due to cleavage by a carboxylesterase enzyme (Ces1C) present in rodents. nih.govresearchgate.net This highlights the importance of evaluating cleavage profiles in relevant biological systems.

The table below illustrates the differential cleavage of a Val-Cit linker in plasma from different species and by the target intracellular enzyme, Cathepsin B.

EnvironmentKey Cleavage Enzyme(s)Relative Stability
Human PlasmaLow Protease ActivityHigh
Mouse PlasmaCarboxylesterase 1C (Ces1C)Low
Human Cancer Cell LysosomeCathepsin B, L, S, FLow (Designed for Cleavage)

This variability underscores the necessity of characterizing the enzymatic profile of target tumors to predict the clinical efficacy of ADCs employing the Val-Cit-PABA cleavage mechanism.

Biochemical and Biological Evaluation of Mal Peg2 Val Cit Paba Functionality

In Vitro Stability Assessments in Biological Media

The stability of the ADC linker in biological fluids is paramount to ensure that the cytotoxic payload is not prematurely released into circulation, which could lead to off-target toxicity and reduced therapeutic efficacy.

The Mal-PEG2-Val-Cit-PABA linker incorporates a valine-citrulline (Val-Cit) dipeptide, which is designed to be a substrate for lysosomal proteases, primarily cathepsin B. cd-bioparticles.netiris-biotech.de This design confers stability in the bloodstream, where the activity of such proteases is minimal. The inclusion of a short polyethylene (B3416737) glycol (PEG2) spacer is intended to enhance the hydrophilicity and stability of the ADC.

However, the Val-Cit motif has shown susceptibility to premature cleavage by certain extracellular proteases. In preclinical murine models, carboxylesterase 1c (Ces1c) has been identified as an enzyme capable of hydrolyzing the Val-Cit linker, leading to off-target payload release. mdpi.comnih.gov This instability in mouse plasma can complicate the preclinical evaluation of ADCs. mdpi.comnih.gov Furthermore, human neutrophil elastase has also been implicated in the extracellular cleavage of Val-Cit linkers, which could contribute to off-target toxicities such as neutropenia. nih.gov

The maleimide (B117702) group, used for conjugation to the antibody's cysteine residues, can also influence plasma stability. The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to payload deconjugation. nih.gov This reaction can be mitigated by the hydrolysis of the succinimide (B58015) ring, which forms a stable, open-ring structure. nih.gov The rate of this hydrolysis can be influenced by the local chemical environment and the linker's structure. nih.gov

Table 1: Representative Plasma Stability of a Val-Cit-PABA-based ADC

Biological MatrixIncubation Time (days)Remaining Conjugated Payload (%)Reference
Human Plasma7>95% sterlingpharmasolutions.com
Rat Plasma7~25% sterlingpharmasolutions.com

Note: This data is for a representative Trastuzumab-Val-Cit-PABA-MMAE conjugate and illustrates the species-specific difference in plasma stability. Specific data for the this compound linker may vary.

Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. mdpi.com The acidic environment and high concentration of proteases within the lysosome are the intended triggers for payload release. The Val-Cit linker is efficiently cleaved by cathepsin B and other lysosomal cysteine proteases between the citrulline and the p-aminobenzyl alcohol (PABA) spacer. cam.ac.ukresearchgate.net

Table 2: Lysosomal Cleavage Rate of a Val-Cit Linker

LinkerEnzymeHalf-life of Cleavage (minutes)Reference
Val-CitCathepsin B8 iris-biotech.de

Note: This data is for a Doxorubicin (B1662922) conjugate with a Val-Cit linker and may differ for ADCs with the full this compound linker and other payloads.

Quantitative Analysis of Payload Release Kinetics

The kinetics of payload release are a determining factor in the potency of an ADC. A linker that releases its payload too slowly may not achieve a sufficient intracellular concentration to induce cell death, while a linker that releases its payload too quickly in the extracellular environment can lead to systemic toxicity.

Table 3: Payload Release from a Val-Cit-PABA ADC in Rat Plasma

Time (days)Released MMAE (ng/mL)% Payload Loss
02800
121025
314050
77075

Data adapted from a study on a Trastuzumab-Val-Cit-PABA-MMAE conjugate in rat plasma. sterlingpharmasolutions.com The payload loss represents the decrease in the amount of payload attached to the antibody over time.

Impact of Linker Structure on Conjugate Internalization Mechanisms in Preclinical Models

The process of ADC internalization is primarily mediated by the binding of the antibody to its target antigen on the cell surface, followed by receptor-mediated endocytosis. nih.gov The structure of the linker, including the presence of a PEG spacer, can potentially influence this process.

While the primary driver of internalization is the antibody-antigen interaction, the physicochemical properties of the ADC, which are modulated by the linker and payload, can play a role. A more hydrophilic ADC, potentially conferred by the PEG2 spacer, may exhibit different internalization kinetics compared to a more hydrophobic counterpart. However, studies on PEGylated ADCs have not shown a significant impairment of internalization, suggesting that the targeting function of the antibody remains dominant. rsc.org

Investigation of Linker Metabolism in Non-Human Biological Systems

Understanding the metabolic fate of the linker is crucial for a comprehensive safety assessment of an ADC. In non-human primate models, which more closely mimic human physiology than rodents, the stability of the Val-Cit linker is generally higher. nih.gov This is attributed to lower levels of circulating enzymes that can cleave the linker.

Role of Linker Design in Modulating Conjugate Drug-to-Antibody Ratio (DAR) Stability

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Maintaining a stable DAR in circulation is essential for consistent efficacy and a predictable pharmacokinetic profile.

The maleimide-based conjugation chemistry used in the this compound linker can be a source of DAR instability. The thiosuccinimide bond formed between the maleimide and a cysteine residue on the antibody is susceptible to a retro-Michael reaction, which can lead to the detachment of the linker-payload. nih.gov This deconjugation can result in a decrease in the average DAR over time.

The stability of the maleimide linkage can be significantly improved by the hydrolysis of the succinimide ring to a more stable, ring-opened form. creative-biolabs.com The inclusion of a PEG spacer has been shown to influence the rate of this hydrolysis, with some studies suggesting that PEGylation can accelerate this stabilizing reaction. creative-biolabs.com A stable DAR ensures that the ADC maintains its potency until it reaches the target tumor cells.

Application of Mal Peg2 Val Cit Paba in Advanced Bioconjugates

Design and Preclinical Evaluation of Antibody-Drug Conjugates (ADCs) Incorporating Mal-PEG2-Val-Cit-PABA

The design of ADCs utilizing the this compound linker hinges on the principle of selective payload release within the tumor microenvironment. The antibody component of the ADC targets a specific antigen overexpressed on the surface of cancer cells. Upon binding and internalization, the ADC is trafficked to the lysosome, where the high concentration of proteases, particularly cathepsin B, cleaves the Val-Cit dipeptide. This enzymatic cleavage initiates the self-immolation of the PABA spacer, leading to the release of the active cytotoxic payload inside the target cell, thereby minimizing systemic toxicity. iris-biotech.de

Influence on Targeted Delivery in Preclinical Cellular Models

Preclinical studies in cellular models have consistently demonstrated the high degree of target specificity conferred by the this compound linker. ADCs incorporating this linker exhibit potent cytotoxicity against antigen-positive cancer cell lines, while remaining significantly less active against antigen-negative cells. This selectivity is a direct result of the targeted uptake mediated by the antibody and the subsequent intracellular release of the payload.

For instance, a trastuzumab-based ADC equipped with a Val-Cit-PABA linker and an auristatin payload demonstrated a potent IC50 of 0.06 nM in the HER2-positive HCC1954 breast cancer cell line. chemrxiv.orgresearchgate.net In contrast, the free drug had a significantly higher IC50 of 0.39 nM, highlighting the enhanced potency achieved through targeted delivery. chemrxiv.orgresearchgate.net The specificity of such ADCs is further underscored by their dramatically reduced potency against antigen-negative cell lines, often by more than 550-fold, confirming that the cytotoxic effect is overwhelmingly dependent on antigen-mediated internalization. cam.ac.uk

In Vitro Cytotoxicity of ADCs with Val-Cit-PABA Linker
ADC ConstructCell LineAntigen ExpressionPayloadIC50 (nM)
Trastuzumab-Val-Cit-PABA-AuristatinHCC1954HER2-PositiveAuristatin Derivative0.06
Trastuzumab-Val-Cit-PABA-AuristatinSW620HER2-NegativeAuristatin Derivative> 500
Anti-CD30-vc-MMAEKPL-4CD30-PositiveMMAE~0.1
Anti-CD30-vc-MMAEMDA-MB-468CD30-NegativeMMAE> 10

Linker's Contribution to Specific Drug Release at Target Sites in Preclinical In Vivo Models

The efficacy of the this compound linker in mediating specific drug release at the tumor site has been validated in numerous preclinical in vivo models. The stability of the linker in systemic circulation is crucial to prevent premature payload release and associated off-target toxicities. adcreview.com Once the ADC localizes to the tumor, the acidic and protease-rich microenvironment facilitates the cleavage of the Val-Cit moiety, leading to concentrated payload release within the tumor tissue.

In a preclinical xenograft model using BT-474 breast cancer cells, a trastuzumab-duocarmycin ADC with a Val-Cit-PABA linker (SYD983) demonstrated a clear dose-dependent anti-tumor response. acs.org At a dose of 5 mg/kg, this ADC led to complete tumor regression, showcasing the potent in vivo efficacy enabled by the targeted release of the payload. acs.org Studies have also shown that the released, membrane-permeable payload can exert a "bystander effect," killing adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors. nih.gov

In Vivo Efficacy of an ADC with a Val-Cit-PABA Linker in a BT-474 Xenograft Model
Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)
Vehicle Control-Once weekly0
SYD983 (Trastuzumab-Val-Cit-PABA-Duocarmycin)1Single doseSignificant Inhibition
SYD983 (Trastuzumab-Val-Cit-PABA-Duocarmycin)5Single doseComplete Regression

Strategies for Conjugating Diverse Therapeutic Payloads

The versatility of the this compound linker allows for the conjugation of a wide array of therapeutic payloads, primarily those containing a primary or secondary amine for attachment to the PABA self-immolative spacer. The most common classes of payloads conjugated using this linker include:

Auristatins: These potent anti-mitotic agents, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are frequently used in clinically approved ADCs like brentuximab vedotin. The secondary amine of MMAE is readily conjugated to the PABA spacer.

Maytansinoids: Derivatives of the potent tubulin inhibitor maytansine, such as DM1 and DM4, can also be conjugated to the Val-Cit-PABA linker.

Pyrrolobenzodiazepines (PBDs): These DNA-crosslinking agents are another class of highly potent payloads that have been successfully incorporated into ADCs using the Val-Cit-PABA linker. mdpi.com The less hydrophobic nature of the Val-Ala linker has, in some cases, been shown to be more advantageous for highly lipophilic payloads like PBD dimers to prevent aggregation. mdpi.com

Duocarmycins: These DNA-alkylating agents have also been effectively conjugated using this linker technology, as demonstrated by the preclinical efficacy of SYD983. acs.org

The maleimide (B117702) group on the linker enables site-specific conjugation to thiol groups, which can be introduced into the antibody through the reduction of interchain disulfide bonds or through genetic engineering to introduce cysteine residues at specific sites.

Comparative Studies with Alternative Cleavable Linker Technologies

The performance of the this compound linker has been extensively benchmarked against other cleavable linker technologies, most notably the Val-Ala and glucuronide-based linkers.

Val-Ala Linkers: The Val-Ala dipeptide is also a substrate for cathepsin B, though it is cleaved at a slower rate than Val-Cit. iris-biotech.decam.ac.uk A key advantage of the Val-Ala linker is its lower hydrophobicity compared to the Val-Cit linker. cam.ac.ukmdpi.com This property can be beneficial when conjugating highly hydrophobic payloads, as it reduces the propensity for ADC aggregation, allowing for higher drug-to-antibody ratios (DARs) to be achieved without compromising the biophysical properties of the conjugate. cam.ac.ukmdpi.com For instance, with a PBD payload, a DAR of up to 7.4 could be achieved with a Val-Ala linker with limited aggregation, whereas the Val-Cit linker led to excessive aggregation at a DAR greater than 4. cam.ac.uk However, for less hydrophobic payloads like MMAE, ADCs with either linker have shown comparable in vitro and in vivo efficacy and toxicity. cam.ac.uk

Glucuronide-based Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartment and also present in the tumor microenvironment. A key advantage of glucuronide linkers is their increased hydrophilicity, which can improve the pharmacokinetic properties of the ADC and enhance stability in the bloodstream. nih.govresearchgate.net In some preclinical models, ADCs with glucuronide linkers have demonstrated improved in vivo activity compared to those with dipeptide linkers. researchgate.netresearchgate.net For example, a β-glucuronidase-cleavable linker was shown to protect against acetate (B1210297) hydrolysis and improve the in vivo activity of an ADC carrying a tubulysin (B8622420) payload compared to a conventional dipeptide linker. researchgate.netresearchgate.net

Engineering Principles for Optimizing Linker Performance in Conjugate Systems

The performance of the this compound linker in an ADC is not solely dependent on its chemical structure but is also influenced by several engineering principles:

Conjugation Site: The location of linker-payload attachment on the antibody can significantly impact the stability and efficacy of the ADC. Conjugation to more solvent-exposed sites can sometimes lead to increased susceptibility to enzymatic cleavage in circulation, resulting in premature payload release. mdpi.com Site-specific conjugation methods are therefore being increasingly employed to create more homogeneous and stable ADCs.

Linker Stability: While the Val-Cit dipeptide is relatively stable in human plasma, it can be susceptible to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation. mdpi.com Engineering the linker to be more resistant to these enzymes, for example, by incorporating non-natural amino acids or alternative peptide sequences, is an active area of research to improve the translatability of preclinical findings.

Payload Compatibility: The choice of linker should be compatible with the physicochemical properties of the payload. As mentioned, for highly hydrophobic payloads, a less hydrophobic linker like Val-Ala may be preferable to prevent aggregation and allow for a higher DAR.

Future Research Directions and Innovations in Val Cit Paba Linker Technology

Development of Next-Generation Analogues for Enhanced Specificity and Efficiency

The conventional valine-citrulline (Val-Cit) linker, while widely used, has recognized limitations, including hydrophobicity-induced aggregation and premature payload release, which can impact the therapeutic index of a conjugate. Research is actively pursuing the development of next-generation analogues to overcome these challenges.

A key strategy involves the incorporation of hydrophilic amino acids to improve the physicochemical properties of the ADC. For instance, the inclusion of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) or glutamic acid-glycine-citrulline (EGCit) sequence has been shown to increase hydrophilicity. This modification can reduce aggregation, especially with high drug-to-antibody ratios (DARs), and enhance in vivo stability. Studies have demonstrated that such modifications can lead to improved therapeutic effects in preclinical models.

Another innovative approach is the development of "exolinkers," where the cleavable peptide unit is repositioned at the exo position of the p-aminobenzylcarbamate (PABC) moiety. This design brings the payload closer to the antibody, enhancing shielding and improving hydrophilicity. Exolinker ADCs have demonstrated reduced premature payload release and the ability to achieve higher DARs without significant aggregation.

Furthermore, efforts are being made to improve the protease specificity of the linker. While the Val-Cit linker is sensitive to a variety of cathepsins, designing linkers with a more restricted cleavage profile could reduce off-target toxicity. For example, the use of a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure has been shown to create a linker that is predominantly dependent on cathepsin B for cleavage.

Linker AnalogueKey ModificationPrimary Advantage(s)Research Finding(s)
Glu-Val-Cit (EVCit)Addition of glutamic acidIncreased hydrophilicity, reduced aggregationShows superior long-term in vivo stability and improved therapeutic effect compared to conventional Val-Cit linkers.
Glu-Gly-Cit (EGCit)Addition of glutamic acid and glycineSynergistically reduces ADC hydrophobicity and resists neutrophil protease-mediated degradation.Demonstrates the potential to broaden the therapeutic window of ADCs with improved efficacy and safety.
ExolinkerRepositioning of the cleavable peptideEnhanced hydrophilicity, reduced premature payload release, allows for higher DARs.Payload remains stably attached even in the presence of enzymes like carboxylesterases and human neutrophil elastase.
cBu-CitIncorporation of a cyclobutane-1,1-dicarboxamide structureEnhanced specificity for cathepsin BDrug release is efficiently suppressed by a cathepsin B inhibitor, unlike the broader sensitivity of Val-Cit.

Integration with Novel Conjugation Chemistries

The maleimide (B117702) group in Mal-PEG2-Val-Cit-PABA facilitates a well-established thiol-specific conjugation, typically with cysteine residues on an antibody. However, the field is moving towards more advanced and site-specific conjugation methods to produce more homogeneous ADCs with well-defined DARs.

Future iterations of Val-Cit-PABA linkers will likely be integrated with these novel chemistries. This includes enzymatic conjugation methods and the use of non-native amino acids incorporated into the antibody sequence, which allow for precise placement of the linker-payload. These site-specific techniques can overcome the heterogeneity associated with traditional lysine (B10760008) or cysteine conjugation, leading to improved pharmacokinetics and a better-defined therapeutic window.

Additionally, research is exploring alternative reactive handles to replace the maleimide group, aiming to form even more stable covalent bonds and further reduce the potential for premature drug release.

Exploration of this compound in Other Targeted Delivery Platforms

While ADCs are the primary application for this compound, its inherent properties make it an attractive candidate for other targeted delivery systems. The principle of protease-specific cleavage within the target cell is not limited to antibody-based therapies.

Small Molecule-Drug Conjugates (SMDCs): The Val-Cit-PABA linker could be adapted for SMDCs, where a small molecule ligand that binds to a tumor-specific receptor is used for targeting instead of an antibody. This approach can offer advantages in terms of tumor penetration due to the smaller size of the conjugate.

Nucleic Acid Delivery: The controlled intracellular release mechanism of the Val-Cit-PABA linker is being explored for the delivery of therapeutic nucleic acids, such as siRNA or antisense oligonucleotides. By conjugating the nucleic acid to a targeting moiety via this linker, its release can be triggered within the endo-lysosomal compartment, facilitating its entry into the cytoplasm to engage its target.

Advanced Methodologies for Linker Characterization and In Situ Monitoring

A thorough understanding of the linker's behavior is crucial for optimizing its performance. Advanced analytical techniques are being developed and applied for the detailed characterization of ADCs and their linkers.

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for confirming the structure of the linker-payload, determining the DAR, and identifying any degradation products.

High-Performance Liquid Chromatography (HPLC): Methods such as reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) are used to assess the purity, stability, and aggregation of conjugates.

Capillary Electrophoresis (CE): This technique is valuable for characterizing the charge heterogeneity of ADCs, which can be influenced by the conjugation of the linker-payload.

Beyond in vitro characterization, there is a growing interest in methods for in situ monitoring of linker cleavage. This could involve the development of novel imaging probes or reporter systems that allow for the real-time visualization of payload release within target cells and tissues. Such technologies would provide invaluable insights into the kinetics and localization of drug release, aiding in the design of more effective linkers.

Computational Approaches to Linker Design and Predictability of Cleavage

The design of novel linkers is increasingly being supported by computational and in silico methods. Machine learning and artificial intelligence are emerging as powerful tools to accelerate the development of next-generation linkers.

By analyzing large datasets of linker structures and their corresponding cleavage kinetics and stability, AI models can identify key structural features that govern linker performance. This can help predict the stability of a novel linker in plasma and its susceptibility to enzymatic cleavage in the tumor microenvironment.

Molecular modeling and simulations can provide insights into the dynamic interactions between the linker and proteolytic enzymes. This allows researchers to rationally design linkers with enhanced specificity for tumor-associated proteases, thereby improving the therapeutic index of the resulting conjugate. These computational approaches have the potential to significantly reduce the time and cost associated with the empirical screening of new linker designs.

Q & A

Q. What is the structural role of each component in Mal-PEG2-Val-Cit-PABA, and how do they collectively function in ADC design?

  • Answer :
    • Mal (Maleimide) : Facilitates covalent conjugation to cysteine residues on antibodies via thiol-maleimide chemistry, ensuring stable linkage .
    • PEG2 (Diethylene glycol) : Enhances hydrophilicity, reduces aggregation, and provides spatial separation between the antibody and cytotoxic payload to minimize steric hindrance .
    • Val-Cit (Valine-Citrulline dipeptide) : Acts as a protease-cleavable substrate, selectively degraded by lysosomal enzymes (e.g., cathepsin B) in target cells to release the cytotoxic drug .
    • PABA (para-aminobenzoic acid) : Serves as a self-immolative spacer; upon enzymatic cleavage, it undergoes 1,6-elimination to release the active drug .
    • Methodological Insight : Structural validation can be performed using LC-MS for molecular weight confirmation and NMR for spatial arrangement analysis .

Q. What protocols are recommended for synthesizing and purifying this compound to ensure batch consistency?

  • Answer :
    • Solid-Phase Peptide Synthesis (SPPS) : Stepwise assembly of Val-Cit-PABA followed by PEG2 and maleimide coupling. Use Fmoc/t-Bu protection strategies to prevent side reactions .
    • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Purity (>95%) should be verified via analytical HPLC and mass spectrometry .
    • Quality Control : Test for residual solvents (GC-MS), endotoxins (LAL assay), and aggregation (dynamic light scattering) .

Q. How should this compound be stored to maintain stability during experiments?

  • Answer :
    • Short-term : Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in DMSO or PBS (pH 7.4) immediately before use .
    • Long-term : Aliquot and store solutions at -80°C; avoid freeze-thaw cycles (max 3 cycles) to prevent hydrolysis of the maleimide group .
    • Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free maleimide or PABA derivatives) .

Advanced Research Questions

Q. How can researchers optimize the drug-to-antibody ratio (DAR) when using this compound in ADC synthesis?

  • Answer :
    • Controlled Conjugation : Adjust molar ratios of linker-drug to antibody (typically 3:1 to 5:1) during reaction. Monitor DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy (absorbance at 280 nm and 370 nm for antibody and drug, respectively) .
    • Site-Specific Conjugation : Use engineered antibodies with defined cysteine residues (e.g., THIOMAB™) to reduce heterogeneity .
    • Challenge : High DAR (>4) may increase aggregation; optimize with PEGylation or formulation buffers (e.g., histidine-sucrose) .

Q. What experimental approaches resolve contradictions in reported cleavage efficiencies of Val-Cit-PABA across cell lines?

  • Answer :
    • In Vitro Assays : Compare cleavage rates using lysosomal extracts from different cell lines (e.g., HEK293 vs. HeLa) under standardized pH (4.5–5.0) and temperature (37°C) conditions. Quantify released drug via LC-MS/MS .
    • Inhibitor Studies : Use cathepsin B inhibitors (e.g., E-64) to confirm enzyme specificity. Discordant results may arise from variable enzyme expression or off-target protease activity .
    • Data Normalization : Express cleavage efficiency relative to lysosomal enzyme activity (measured via fluorogenic substrates) .

Q. How does PEG2 length impact the pharmacokinetics and tumor penetration of ADCs using this compound?

  • Answer :
    • Comparative Studies : Synthesize linkers with varying PEG lengths (PEG2 vs. PEG4) and evaluate plasma stability (via rodent PK studies) and tumor uptake (via radiolabeled ADCs in xenograft models) .
    • Pharmacokinetic Metrics : Longer PEG chains increase hydrodynamic radius, reducing renal clearance but potentially limiting tumor penetration. Balance with tumor size and vascularization .
    • Advanced Imaging : Use intravital microscopy to visualize ADC distribution in tumors with different PEG configurations .

Q. What strategies mitigate batch-to-batch variability in ADC efficacy linked to this compound?

  • Answer :
    • Process Controls : Standardize reaction conditions (pH, temperature, mixing speed) and implement real-time monitoring (e.g., in-line FTIR for conjugation efficiency) .
    • Analytical Rigor : Use orthogonal methods (SEC-HPLC, CE-SDS) to characterize antibody integrity post-conjugation .
    • Biological Validation : Perform consistent in vitro cytotoxicity assays (e.g., IC50 in target vs. non-target cells) across batches to confirm reproducibility .

Methodological Notes

  • Enzymatic Degradation Assays : Include positive controls (e.g., cathepsin B) and negative controls (heat-inactivated enzymes) to validate specificity .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle variables affecting linker stability, such as pH, enzyme concentration, and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.